O-Desmethyl Brinzolamide is an active metabolite of Brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure associated with conditions such as ocular hypertension and open-angle glaucoma. The compound is classified under carbonic anhydrase inhibitors, which are essential in managing the production of aqueous humor in the eye, thereby reducing intraocular pressure.
O-Desmethyl Brinzolamide is derived from Brinzolamide through metabolic processes in the body. It is categorized as a sulfonamide and is specifically recognized for its high affinity for carbonic anhydrase II, making it a potent inhibitor in this class. The compound has the Chemical Abstracts Service number 186377-56-0 and is often referred to in research and pharmaceutical contexts as a significant metabolite of Brinzolamide .
The synthesis of O-Desmethyl Brinzolamide typically involves the metabolic conversion of Brinzolamide, which can be achieved through various chemical reactions. The primary method includes:
The synthesis can be detailed as follows:
O-Desmethyl Brinzolamide has a complex molecular structure characterized by the following formula:
O-Desmethyl Brinzolamide participates in several chemical reactions primarily related to its role as a carbonic anhydrase inhibitor. Key reactions include:
The inhibition mechanism involves competitive binding at the enzyme's active site, where it prevents the conversion of carbon dioxide and water into bicarbonate ions, thus impacting fluid dynamics within ocular tissues .
O-Desmethyl Brinzolamide functions by inhibiting carbonic anhydrase enzymes, which play a crucial role in regulating bicarbonate levels and fluid secretion in ocular tissues.
This mechanism is critical in therapeutic applications for managing glaucoma and ocular hypertension, where maintaining lower intraocular pressure is essential for preventing optic nerve damage .
Relevant data indicates that O-Desmethyl Brinzolamide maintains its efficacy within specific environmental conditions typical for pharmaceutical formulations .
O-Desmethyl Brinzolamide is primarily utilized in scientific research concerning ocular pharmacology and the development of new therapeutic agents targeting carbonic anhydrases. Its role as a potent inhibitor makes it valuable in studies aimed at understanding enzyme kinetics and drug interactions within ocular tissues.
O-Desmethyl brinzolamide (C₁₁H₁₉N₃O₅S₃) is a monodesmethyl metabolite of the carbonic anhydrase (CA) inhibitor brinzolamide. Its systematic IUPAC name is (R)-4-(Ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide, with a molecular weight of 369.48 g/mol [5] [6]. The compound retains the R-(+) enantiomeric configuration of the parent drug, a critical feature for its biological activity. Key structural identifiers include:
CCN[C@H]1CN(CCCO)S(=O)(=O)c2sc(cc12)S(=O)(=O)N
[5] InChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1
[5] The replacement of the 3-methoxypropyl moiety in brinzolamide with a 3-hydroxypropyl group defines its structural distinction (see Table 1) [2] [6].
Table 1: Molecular Identity of O-Desmethyl Brinzolamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₁₉N₃O₅S₃ |
CAS Number | 186377-56-0 |
IUPAC Name | (R)-4-(Ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
Stereochemistry | (R)-enantiomer |
Molecular Weight | 369.48 g/mol |
Brinzolamide (C₁₂H₂₁N₃O₅S₃) and its O-desmethyl metabolite share core structural features but exhibit significant functional differences:
Table 2: Structural and Functional Comparison with Brinzolamide
Parameter | O-Desmethyl Brinzolamide | Brinzolamide |
---|---|---|
R-Group at C2 Position | 3-Hydroxypropyl | 3-Methoxypropyl |
CA-II Inhibition (IC₅₀) | 0.136 nM | 0.13 nM |
CA-IV Inhibition (IC₅₀) | 165 nM | 38 nM |
Metabolic Role | Phase-I Metabolite | Parent Drug |
The O-demethylation significantly alters key physicochemical properties:
Two primary synthetic strategies are employed:
Purification typically involves preparative HPLC or crystallization, with final purity >95% (HPLC) [5].
Table 3: Synthetic Methods and Key Parameters
Method | Reagents/Conditions | Chiral Handling | Yield |
---|---|---|---|
Direct Demethylation | BBr₃, CH₂Cl₂, -78°C to RT | Low-temperature control | Moderate |
De Novo Synthesis | Multi-step organic synthesis | Chiral pool resolution | Low |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0